molecular formula C14H11F3O2 B6384023 5-(4-Methoxyphenyl)-3-trifluoromethylphenol CAS No. 1262003-66-6

5-(4-Methoxyphenyl)-3-trifluoromethylphenol

Cat. No.: B6384023
CAS No.: 1262003-66-6
M. Wt: 268.23 g/mol
InChI Key: LJFGQXRBTWMNHP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)-3-trifluoromethylphenol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxybenzene with trifluoroacetyl chloride, followed by reduction and subsequent hydroxylation. The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

  • Quinones from oxidation reactions.
  • Difluoromethyl or monofluoromethyl derivatives from reduction reactions.
  • Various substituted phenols from nucleophilic aromatic substitution.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenases.

    Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to modulate specific biochemical pathways.

    Industry: Utilized in the development of advanced materials with enhanced thermal stability and flame resistance.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-3-trifluoromethylphenol exerts its effects involves the interaction with specific molecular targets. For instance, its inhibitory action on lipoxygenases is attributed to its ability to bind to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to pro-inflammatory leukotrienes. Additionally, its trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but differs in the core structure, leading to different biological activities.

    5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a methoxyphenyl group, known for its selective inhibition of specific enzymes.

Uniqueness: 5-(4-Methoxyphenyl)-3-trifluoromethylphenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-13-4-2-9(3-5-13)10-6-11(14(15,16)17)8-12(18)7-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFGQXRBTWMNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686546
Record name 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-66-6
Record name 4'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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